Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate is an organic compound with the molecular formula C11H19NO3. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is typically a colorless or pale yellow liquid or solid and is soluble in common organic solvents like alcohols and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate can be synthesized through a multi-step process:
Starting Material: The synthesis begins with 2,2-dimethyl-3-fluoropyrrolidine-1-carboxylate.
Grignard Reaction: This compound reacts with tert-butyl magnesium bromide to form 2,2-dimethyl-3-bromopyrrolidine-1-carboxylate.
Lithiation: The brominated intermediate is then treated with dimethyl methylene lithium under basic conditions to yield 2,2-dimethyl-3-methylene pyrrolidine-1-carboxylate.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: It can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate involves its interaction with various molecular targets. It can act as a substrate or inhibitor for specific enzymes, affecting their activity and the biochemical pathways they regulate. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
- Tert-butyl 5,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- 1-Boc-3-piperidone
Uniqueness
Tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its stability and solubility in organic solvents also contribute to its widespread use in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-8(13)6-7-11(12,4)5/h6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWNDOKPURAVJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1C(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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